molecular formula C6H3Br2NO2 B1662017 1,3-Dibromo-5-nitrobenzene CAS No. 6311-60-0

1,3-Dibromo-5-nitrobenzene

Cat. No.: B1662017
CAS No.: 6311-60-0
M. Wt: 280.9 g/mol
InChI Key: ZWBHGBWABMAWOV-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-nitrobenzene is an organic compound with the molecular formula C6H3Br2NO2. It is a yellow crystalline solid with a strong, irritating odor. This compound is not soluble in water but can dissolve in organic solvents such as ethanol, dichloromethane, and diethyl ether .

Chemical Reactions Analysis

1,3-Dibromo-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include concentrated sulfuric acid, bromine, and reducing agents such as tin and hydrochloric acid. Major products formed from these reactions include 1,3-diamino-5-nitrobenzene and other substituted benzene derivatives .

Scientific Research Applications

1,3-Dibromo-5-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms also play a role in directing the substitution reactions to specific positions on the benzene ring .

Comparison with Similar Compounds

1,3-Dibromo-5-nitrobenzene can be compared with other similar compounds such as:

  • 1,3-Diiodo-5-nitrobenzene
  • 1,3-Dichloro-5-nitrobenzene
  • 1,3-Dibromo-2-methyl-5-nitrobenzene

These compounds share similar structural features but differ in the halogen atoms or additional substituents present on the benzene ring. The unique combination of bromine and nitro groups in this compound gives it distinct chemical properties and reactivity .

Properties

IUPAC Name

1,3-dibromo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBHGBWABMAWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285917
Record name 1,3-dibromo-5-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-60-0
Record name 6311-60-0
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Record name 1,3-dibromo-5-nitrobenzene
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Record name 1,3-Dibromo-5-nitrobenzene
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Synthesis routes and methods I

Procedure details

To an ice-cold solution of 2,6-dibromo-4-nitro-aniline (100 g, 0.34 mol) in 1.50 L of ethanol was added dropwise conc. H2SO4 (116 ml, 2.15 mol) over 30-45 min with constant stirring. The reaction mixture was heated to 60° C. and sodium nitrite (72 g, 1.09 mol) was added to the reaction mixture portion wise. The resulting yellow colored reaction mixture was heated slowly to 90° C. and refluxed for 2 to 2.5 h. After cooling to room temperature, the mixture was poured into ice water. The reddish brown solid thus obtained was filtered, washed with water and dried to give the desired compound as a brown solid (85.0 g, 90%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

296 parts of 2,6-dibromo-4-nitro-aniline are introduced into 400 parts of isopropanol and 750 parts of water and 130 parts of concentrated sulfuric acid (98 percent strength by weight) are then added to the mixture. A solution of 105 parts of NaNO2 in 150 parts of water is run in at 70° C. as described in Example 1. The mixture is cooled, 300 parts of water are added and the product is filtered off. 278 parts of 3,5-dibromo-nitro-benzene (99% of theory), of melting point 102°-104° C., are obtained.
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Synthesis routes and methods IV

Procedure details

NaNO2 (4.1 g, 59.1 mmol) was added portionwise to a solution of 2,6-dibromo-4-nitroaniline (5 g, 3.5 eq) in 20% H2SO4 and AcOEt (each 40 mL) at a rate to keep the internal temperature at 50-55° C. After heating for an additional 10 min, the mixture was cooled, diluted, and extracted with AcOEt. The combined organic layers were dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (cyclohexane/DCM//7/3 then 8/2) to yield expected compound as a white solid (1.94 g, 41% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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